molecular formula C8H7BrN2 B1397942 4-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine CAS No. 1257294-43-1

4-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B1397942
CAS No.: 1257294-43-1
M. Wt: 211.06 g/mol
InChI Key: MXEZWCFWFMUGQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine is a useful research compound. Its molecular formula is C8H7BrN2 and its molecular weight is 211.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Derivatives

  • Efficient synthesis methods for compounds related to 4-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine have been developed, showcasing the versatility of these compounds in producing various analogues and derivatives. For instance, 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride and its N6-substituted analogues were synthesized through sodium borohydride reduction and debenzylation, demonstrating the compound's applicability in creating diverse N6-substituted derivatives (Nechayev et al., 2013).

Antibacterial Properties

  • Research on pyrrolopyridine analogs, including structures similar to this compound, has shown antibacterial properties. A study synthesized a series of compounds resulting in one with notable in vitro antibacterial activity (Toja et al., 1986).

Agrochemical and Functional Material Applications

  • Functionalization studies of 1H-pyrrolo[2,3-b]pyridine derivatives have indicated potential uses in agrochemicals and functional materials. This includes introducing amino groups for multidentate agents and synthesizing compounds with high fungicidal activity (Minakata et al., 1992).

Synthesis of Complex Heterocycles

  • This compound and related compounds are integral in synthesizing complex heterocycles, which are valuable in various chemical and pharmaceutical applications. The development of novel synthesis routes for such heterocycles demonstrates the compound's role in advancing synthetic chemistry (Vilches-Herrera et al., 2013).

Biological Activity Studies

  • Investigations into the biological activity of pyrrolo[3,4-c]pyridine derivatives, structurally related to this compound, have found applications in treating diseases of the nervous and immune systems, alongside potential antidiabetic, antimycobacterial, antiviral, and antitumor activities (Wójcicka & Redzicka, 2021).

Quantum Mechanical Investigations

  • Density functional theory (DFT) studies on pyridine derivatives, including those structurally similar to this compound, have offered insights into reaction pathways and potential applications in areas like liquid crystal technology. These studies also assess biological activities like anti-thrombolytic and biofilm inhibition (Ahmad et al., 2017).

Properties

IUPAC Name

4-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-5-8-6(2-3-10-8)7(9)4-11-5/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXEZWCFWFMUGQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C2=C1NC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

5-Bromo-2-methyl-3-nitropyridine (217 mg, 1 mmol) was dissolved in THF (10 mL) and the solution was cooled to −50° C. under argon. Vinylmagnesium bromide (3 mL, 1M in THF) was added immediately in one portion, resulting in a bright orange solution. The orange solution was stirred at −40° C. for 30 min and the reaction was quenched by the addition of NH4Cl (10 mL of saturated. aqueous solution). The mixture was diluted with water and extracted with EtOAc (2×10 mL). The combined organic extracts were dried (MgSO4) and concentrated. The crude material was purified by chromatography on silica (Si—PPC) using EtOAc in cyclohexane (20-80%) as eluent to give the product as a pale yellow crystalline solid (63 mg, 30%). 1H NMR (CDCl3) 8.23 (s, 1H), 7.41-7,45 (m, 1H), 6.62-6.65 (m, 1H), 2.73 (s, 3H)
Quantity
217 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Yield
30%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine
Reactant of Route 2
Reactant of Route 2
4-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine
Reactant of Route 3
4-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine
Reactant of Route 4
4-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine
Reactant of Route 5
4-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine
Reactant of Route 6
4-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.